molecular formula C30H30FN5O4S B2542667 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 896705-21-8

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2542667
CAS No.: 896705-21-8
M. Wt: 575.66
InChI Key: QJBARHQTHTVGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C30H30FN5O4S and its molecular weight is 575.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening : Research has focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are structurally related to the compound . These derivatives have been prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions. Biological screening of these compounds, particularly for their potential cytotoxicity against cancer cell lines, revealed that some derivatives exhibit significant anticancer activity (Nowak et al., 2015).

Antimicrobial Activity : Novel N-aryl derivatives, incorporating elements similar to the core structure of the compound , have been synthesized and evaluated for antimicrobial activity. These compounds have shown potential antibacterial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity against various fungal strains (Babu et al., 2015).

Antiproliferative Activity : The synthesis of quinazolinone derivatives with modifications aimed at enhancing antiproliferative activity has been a significant area of research. Studies have identified compounds within this class demonstrating effective inhibition of tumor cell lines, highlighting their potential in cancer research (Shaharyar et al., 2007).

In Vitro Antitumor Activity : Derivatives of quinazolinones, structurally related to the compound under discussion, have been synthesized and tested for their in vitro antitumor activity against various cancer cell lines. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in cancer treatment research (Cao et al., 2005).

Design and Biological Evaluation as Antitumor Agents : The design and synthesis of quinazoline derivatives containing piperazine moieties have been explored for their antitumor properties. These studies have identified compounds with potent antiproliferative activities against various cancer cell lines, contributing to the development of new antitumor agents (Li et al., 2020).

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36FN5O4S/c31-23-4-1-2-5-25(23)35-14-12-34(13-15-35)11-3-10-32-28(37)21-8-6-20(7-9-21)18-36-29(38)22-16-26-27(40-19-39-26)17-24(22)33-30(36)41/h1-2,4-9,22,24,26-27H,3,10-19H2,(H,32,37)(H,33,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSGNOFYAVPAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC5C(CC4NC3=S)OCO5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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